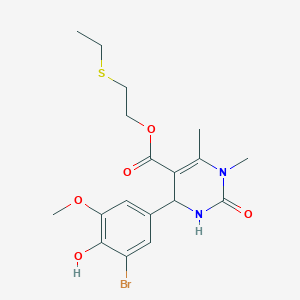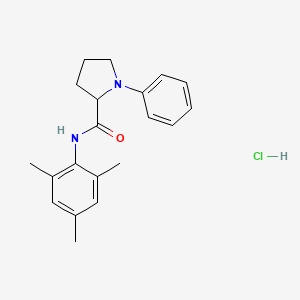
4-(acetylamino)-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-(1-phenylethyl)benzamide, also known as APB, is a chemical compound that has been extensively studied for its potential use in scientific research. APB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 4-(acetylamino)-N-(1-phenylethyl)benzamide is not fully understood. However, it is known that 4-(acetylamino)-N-(1-phenylethyl)benzamide binds to the mu and delta opioid receptors and activates them. This activation leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(acetylamino)-N-(1-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of 4-(acetylamino)-N-(1-phenylethyl)benzamide is its ability to produce analgesia or pain relief. 4-(acetylamino)-N-(1-phenylethyl)benzamide has also been shown to produce sedation and respiratory depression. In addition, 4-(acetylamino)-N-(1-phenylethyl)benzamide has been shown to have effects on the immune system, gastrointestinal system, and cardiovascular system.
実験室実験の利点と制限
4-(acetylamino)-N-(1-phenylethyl)benzamide has several advantages for lab experiments. One of the main advantages is its ability to selectively activate the mu and delta opioid receptors. This allows researchers to study the function of these receptors without the confounding effects of other opioid receptors. Another advantage of 4-(acetylamino)-N-(1-phenylethyl)benzamide is its relatively low toxicity and high stability.
However, there are also limitations to the use of 4-(acetylamino)-N-(1-phenylethyl)benzamide in lab experiments. One of the main limitations is its limited solubility in water. This can make it difficult to administer 4-(acetylamino)-N-(1-phenylethyl)benzamide to test subjects. Additionally, 4-(acetylamino)-N-(1-phenylethyl)benzamide has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 4-(acetylamino)-N-(1-phenylethyl)benzamide. One area of research is the development of new analogs of 4-(acetylamino)-N-(1-phenylethyl)benzamide that have improved solubility and longer half-lives. Another area of research is the study of the effects of 4-(acetylamino)-N-(1-phenylethyl)benzamide on other systems in the body, such as the endocrine system. Finally, there is a need for more research on the long-term effects of 4-(acetylamino)-N-(1-phenylethyl)benzamide use, particularly in the context of chronic pain management.
Conclusion
In conclusion, 4-(acetylamino)-N-(1-phenylethyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. 4-(acetylamino)-N-(1-phenylethyl)benzamide has a variety of biochemical and physiological effects, and has been used as a tool to study the function of opioid receptors. While there are limitations to the use of 4-(acetylamino)-N-(1-phenylethyl)benzamide in lab experiments, there are also many potential future directions for research on this compound.
合成法
The synthesis of 4-(acetylamino)-N-(1-phenylethyl)benzamide is a multi-step process that involves the reaction of various chemical compounds. The first step is the reaction of 4-aminobenzamide with acetic anhydride to form 4-acetamidobenzamide. This compound is then reacted with 1-phenylethylamine to form 4-(acetylamino)-N-(1-phenylethyl)benzamide. The final product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-(acetylamino)-N-(1-phenylethyl)benzamide has been used in a variety of scientific research applications. One of the most common uses of 4-(acetylamino)-N-(1-phenylethyl)benzamide is in the study of opioid receptors. 4-(acetylamino)-N-(1-phenylethyl)benzamide has been shown to bind to the mu and delta opioid receptors and has been used as a tool to study the function of these receptors. 4-(acetylamino)-N-(1-phenylethyl)benzamide has also been used as a tool to study the effects of opioids on the central nervous system.
特性
IUPAC Name |
4-acetamido-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(14-6-4-3-5-7-14)18-17(21)15-8-10-16(11-9-15)19-13(2)20/h3-12H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUBEEOOYMZSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-cyclohexylethyl)-N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5175931.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5175938.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5175952.png)

![methyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B5175964.png)


![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5175975.png)

![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5176014.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5176015.png)